(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the 1H-1,2,4-triazole and pyridazine rings suggests it may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets, including enzymes like aromatase . The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, it has been observed that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the carbonyl group in similar compounds has been associated with improved pharmacokinetics and pharmacological properties .
Result of Action
In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could potentially have anticancer activity.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing their function and the overall biochemical reactions within the cell .
Cellular Effects
In vitro studies have indicated that some compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone can inhibit the proliferation of certain cancer cells by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1H-1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formic acid or its derivatives.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the triazole and pyridazine rings: This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Formation of the tetrahydrobenzo[d]isoxazole ring: This involves cyclization reactions using appropriate starting materials like phenylhydrazine and ketones.
Final coupling: The final product is obtained by coupling the intermediate compounds under suitable conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrahydrobenzo[d]isoxazole rings.
Reduction: Reduction reactions can be performed on the triazole and pyridazine rings to modify their electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridazine derivatives: These compounds are known for their anti-inflammatory and anticancer activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antimicrobial properties.
Uniqueness
The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone lies in its combination of multiple bioactive heterocyclic rings, which can provide a synergistic effect in its biological activities. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c27-18(17-13-3-1-2-4-14(13)28-23-17)25-9-7-24(8-10-25)15-5-6-16(22-21-15)26-12-19-11-20-26/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXPINCYAPABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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